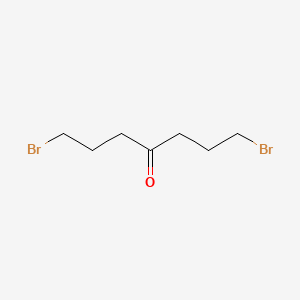
1-Aminoindan sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminoindan sulfate can be synthesized through several methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-aminoindan. The sulfate salt is then formed by reacting 1-aminoindan with sulfuric acid.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the resolution of racemic 1-aminoindan using chiral resolving agents like D-mandelic acid. The process includes heating the racemic mixture with the resolving agent in a solvent mixture of alcohol and water, followed by crystallization and separation to obtain the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminoindan sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Indanone, 1-indancarboxylic acid.
Reduction: Various substituted indanes and amines.
Substitution: N-substituted indanamines.
Aplicaciones Científicas De Investigación
1-Aminoindan sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-aminoindan sulfate involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparación Con Compuestos Similares
1-Aminoindan sulfate can be compared with other similar compounds such as:
2-Aminoindan: Similar structure but with the amino group attached to the second carbon of the indane ring.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with a similar indane backbone but with additional hydrogenation.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner compared to its analogs
Propiedades
Fórmula molecular |
C9H13NO4S |
|---|---|
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-1-amine;sulfuric acid |
InChI |
InChI=1S/C9H11N.H2O4S/c10-9-6-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-4,9H,5-6,10H2;(H2,1,2,3,4) |
Clave InChI |
OTAFYGOGVVSKOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)




![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)


![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)

